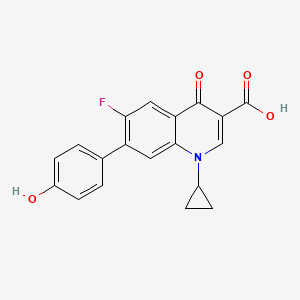

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid

Overview

Description

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This particular compound is notable for its unique structural features, including a fluoro group, a hydroxyphenyl group, and a cyclopropyl ring, which contribute to its potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a Suzuki coupling reaction, utilizing a boronic acid derivative of the hydroxyphenyl group and a halogenated quinolone intermediate.

Cyclopropyl Ring Formation: The cyclopropyl ring is introduced via a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The quinolone core can be reduced to form dihydroquinolone derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinolone derivatives.

Substitution: Amino or thio-substituted quinolone derivatives.

Scientific Research Applications

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with bacterial enzymes and DNA.

Medicine: Investigated for its potential as a broad-spectrum antibiotic.

Industry: Utilized in the development of new antibacterial agents and pharmaceuticals.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The fluoro group enhances its binding affinity, while the hydroxyphenyl and cyclopropyl groups contribute to its stability and potency.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid is unique due to its specific structural modifications, which provide a balance of high potency, stability, and broad-spectrum activity. The presence of the hydroxyphenyl group, in particular, distinguishes it from other fluoroquinolones, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO4/c20-16-7-14-17(8-13(16)10-1-5-12(22)6-2-10)21(11-3-4-11)9-15(18(14)23)19(24)25/h1-2,5-9,11,22H,3-4H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISCUNPKVHOSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)C4=CC=C(C=C4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161840 | |

| Record name | CP 115955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141874-19-3 | |

| Record name | CP 115955 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141874193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 115955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

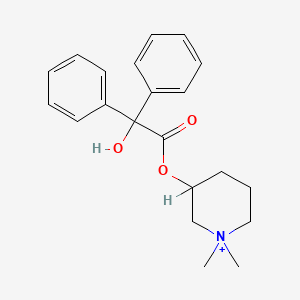

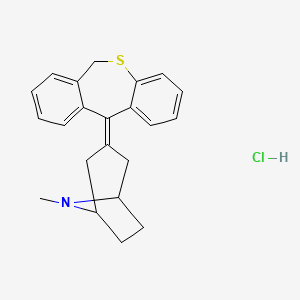

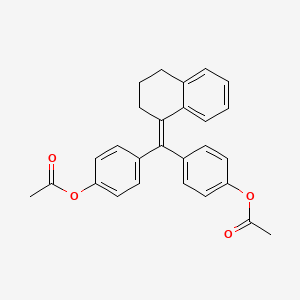

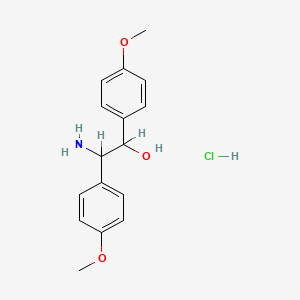

Feasible Synthetic Routes

Q1: How does the presence or absence of a fluorine atom at the C-8 position of quinolone-based drugs impact their interaction with eukaryotic topoisomerase II?

A1: The research indicates that the presence of a fluorine atom at the C-8 position of quinolone-based drugs significantly influences their interaction with eukaryotic topoisomerase II []. Specifically, removing the C-8 fluorine from CP-115,953 (the 6,8-difluoro parent compound) to yield CP-115,955 resulted in a 2.5-fold decrease in the drug's ability to enhance enzyme-mediated DNA cleavage. This suggests that the C-8 fluorine atom contributes to the formation of a more stable drug-enzyme-DNA complex, leading to increased DNA cleavage. Additionally, the absence of the C-8 fluorine reduced the inhibitory effect of the drug on topoisomerase II-catalyzed DNA relaxation, indicating that this structural element is also crucial for interfering with the enzyme's catalytic activity.

Q2: How does modifying the structure of quinolone-based drugs, specifically at the C-8 position, affect their cytotoxic potential?

A2: The study demonstrated a correlation between the structural modifications of the quinolone derivatives and their cytotoxic activity in Chinese hamster ovary cells []. The removal of the C-8 fluorine in CP-115,955, compared to its parent compound CP-115,953, resulted in decreased cytotoxicity. This suggests that the C-8 fluorine plays a role in enhancing the drug's ability to induce cell death, likely due to its impact on topoisomerase II inhibition and the subsequent accumulation of DNA damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-6-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanal](/img/structure/B1213644.png)

![(7aS)-12-hydroxy-11-methoxy-7,7-dimethyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-7-ium](/img/structure/B1213651.png)